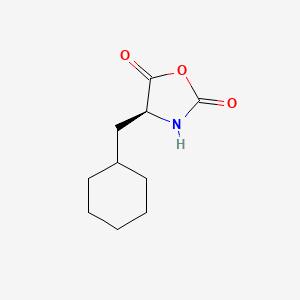
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the cyclohexylmethyl group and the oxazolidine ring imparts unique chemical properties to this molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylmethylamine with diethyl oxalate, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of oxazolidines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce oxazolidines.
科学研究应用
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-4-(Cyclohexylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound with similar but distinct properties.
4-(Cyclohexylmethyl)oxazolidin-2-one: A related compound with a different functional group.
4-(Cyclohexylmethyl)oxazolidine-2-thione: Another analog with a sulfur atom in place of oxygen.
Uniqueness
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the cyclohexylmethyl group
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
(4S)-4-(cyclohexylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,13)/t8-/m0/s1 |
InChI 键 |
WCJCNOGKIWEEAL-QMMMGPOBSA-N |
手性 SMILES |
C1CCC(CC1)C[C@H]2C(=O)OC(=O)N2 |
规范 SMILES |
C1CCC(CC1)CC2C(=O)OC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)
![(E)-[amino(pyridin-2-yl)methylidene]amino acetate](/img/structure/B11716273.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)


![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)

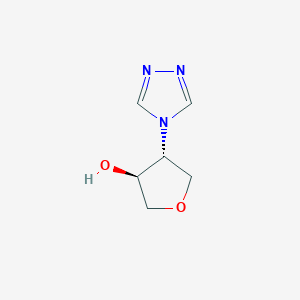
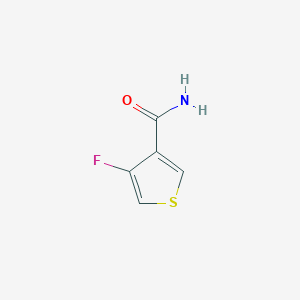
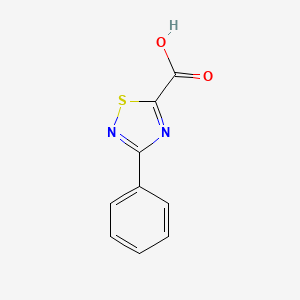
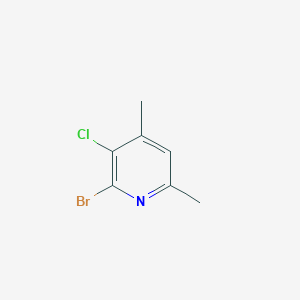
![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)

